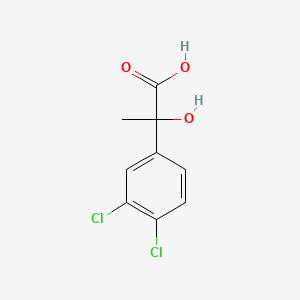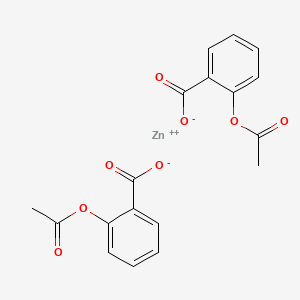
Zinc o-acetylsalicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc o-acetylsalicylate can be synthesized through the reaction of zinc oxide with acetylsalicylic acid. The reaction typically involves dissolving acetylsalicylic acid in an organic solvent such as ethanol, followed by the addition of zinc oxide. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent concentration, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Zinc o-acetylsalicylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form zinc hydroxide and acetylsalicylic acid.
Substitution: It can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under mild conditions.
Substitution: Various reagents such as amines or alcohols under controlled conditions.
Major Products Formed
Hydrolysis: Zinc hydroxide and acetylsalicylic acid.
Substitution: Depending on the reagent used, different substituted acetylsalicylic acid derivatives are formed.
Scientific Research Applications
Zinc o-acetylsalicylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of zinc o-acetylsalicylate involves the inhibition of cyclooxygenase (COX) enzymes, similar to acetylsalicylic acid. By inhibiting COX enzymes, it reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory and analgesic effects . Additionally, the presence of zinc ions may contribute to its therapeutic effects by enhancing the stability and bioavailability of the compound .
Comparison with Similar Compounds
Similar Compounds
Acetylsalicylic Acid (Aspirin): The parent compound of zinc o-acetylsalicylate, widely used as an anti-inflammatory and analgesic agent.
Zinc Salicylate: Another zinc salt of salicylic acid, used for its anti-inflammatory properties.
Uniqueness
This compound is unique due to its combination of zinc and acetylsalicylic acid, which provides enhanced stability and bioavailability compared to acetylsalicylic acid alone. The presence of zinc ions also contributes to its therapeutic effects, making it a promising compound for various applications .
Properties
CAS No. |
70875-96-6 |
|---|---|
Molecular Formula |
C18H14O8Zn |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
zinc;2-acetyloxybenzoate |
InChI |
InChI=1S/2C9H8O4.Zn/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2*2-5H,1H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
QERFJLRDDKQIKF-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



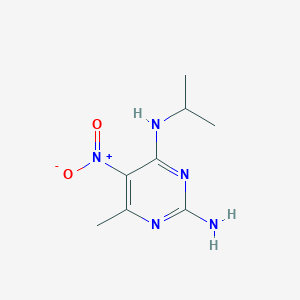
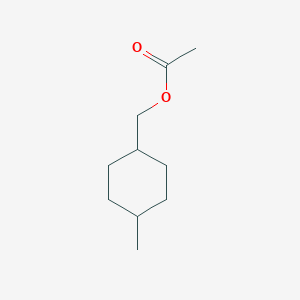
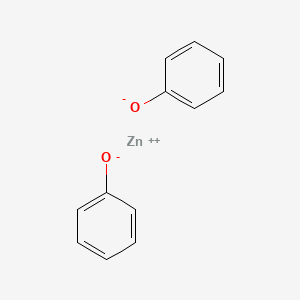
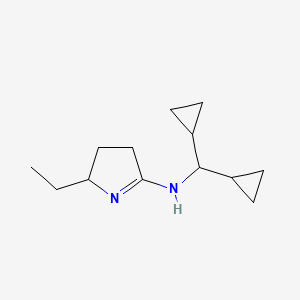
![N-Allyl-6-chlorobenzo[d]thiazol-2-amine](/img/structure/B13758232.png)
![4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate](/img/structure/B13758234.png)


